E3 ligase Ligand-Linker Conjugates 15
Overview
Description
Thalidomide-O-amido-C3-COOH is a synthesized conjugate of an E3 ligase ligand-linker compound that combines a cereblon ligand derived from Thalidomide with a linker commonly employed in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research settings and is not intended for human consumption .
Mechanism of Action
Target of Action
The primary target of E3 ligase Ligand-Linker Conjugates 15 is the E3 ubiquitin ligases . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
This compound interacts with its targets, the E3 ubiquitin ligases, by promoting the transfer of ubiquitin onto a lysine of the substrate protein . This process consists of a cascade of distinct steps, starting with ubiquitin activation by enzyme E1. Ubiquitin is then passed to the E2 or ubiquitin-conjugating enzyme by trans-thioesterification .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
It is known that the compound is part of proteolysis targeting chimera (protac) that targets proteolysis and combines the e3 ubiquitin ligase ligand and a linker . The design of PROTACs can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
Result of Action
The molecular and cellular effects of the action of this compound involve the degradation of targeted proteins. The compound promotes the ubiquitination of these proteins, marking them for degradation by the proteasome . This can lead to the regulation of numerous cellular processes, some of which are associated with the development of diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the cellular environment and the presence of other proteins can affect the formation of the ternary complex that results in protein ubiquitination and subsequent degradation
Biochemical Analysis
Biochemical Properties
E3 ligase Ligand-Linker Conjugates 15 plays a crucial role in biochemical reactions by recruiting E3 ubiquitin ligase to target proteins for ubiquitination and subsequent degradation. The compound interacts with various enzymes and proteins, including the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The interaction between this compound and VHL is essential for the formation of a ternary complex, which leads to the ubiquitination of the target protein and its degradation by the proteasome .
Cellular Effects
This compound influences various cellular processes by promoting the degradation of specific proteins. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins by this compound can inhibit cancer cell proliferation and induce apoptosis. Additionally, the compound’s ability to modulate protein levels can impact cellular responses to stress and other stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The binding interactions between this compound and the E3 ubiquitin ligase are critical for the specificity and efficiency of this process. Additionally, the compound can influence gene expression by degrading transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods, allowing for sustained protein degradation. The compound’s stability may be affected by factors such as temperature and pH, which can influence its efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may selectively degrade target proteins without causing significant toxicity. At higher doses, this compound may induce adverse effects, such as off-target protein degradation and toxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the degradation of target proteins. This process can influence metabolic flux and metabolite levels, as the degradation of specific proteins can alter cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within cells. Additionally, the distribution of this compound can affect its accumulation in specific tissues, influencing its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the formation of the ternary complex with the target protein and the E3 ubiquitin ligase, ensuring efficient protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalidomide-O-amido-C3-COOH is synthesized by combining a cereblon ligand derived from Thalidomide with a linker . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including amide bond formation and carboxylation .
Industrial Production Methods: Industrial production methods for Thalidomide-O-amido-C3-COOH are not widely documented due to its specialized use in research. the production likely involves standard organic synthesis techniques, including purification and characterization steps to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-amido-C3-COOH undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Thalidomide-O-amido-C3-COOH has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins for degradation.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Thalidomide: The parent compound from which Thalidomide-O-amido-C3-COOH is derived.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer properties .
Uniqueness: Thalidomide-O-amido-C3-COOH is unique due to its specific design for use in PROTAC technology. Its ability to bind to cereblon and facilitate targeted protein degradation sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O8/c23-13-7-6-11(17(27)21-13)22-18(28)10-3-1-4-12(16(10)19(22)29)30-9-14(24)20-8-2-5-15(25)26/h1,3-4,11H,2,5-9H2,(H,20,24)(H,25,26)(H,21,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVLFEVSXBBCIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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